molecular formula C22H16N4OS B11012951 N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11012951
M. Wt: 384.5 g/mol
InChI Key: UDCCIIWCEGEDHL-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including indole, pyrrole, and thiazole moieties. These structural features make it a subject of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with indole, pyrrole, and thiazole moieties, such as:

Uniqueness

N-(1H-indol-5-yl)-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1H-indol-5-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C22H16N4OS/c27-21(24-17-8-9-18-16(14-17)10-11-23-18)20-19(15-6-2-1-3-7-15)25-22(28-20)26-12-4-5-13-26/h1-14,23H,(H,24,27)

InChI Key

UDCCIIWCEGEDHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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